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Compound Name: 3,5-Difluoro-4-iodobenzaldehyde
CAS No.: 357166-64-4
Cat. No.: B1378396

Introduction: The Fluorine-lodine Synergy

3,5-Difluoro-4-iodobenzaldehyde (CAS: 357166-64-4) represents a specialized class of
"dual-handle" electrophiles. Unlike standard benzaldehydes, this scaffold possesses two
distinct reactive sites:

o The Aldehyde (-CHO): Activated for condensation reactions (Wittig, Knoevenagel, reductive
amination).

e The Aryl lodide (Ar-1): Primed for palladium-catalyzed cross-couplings (Suzuki,
Sonogashira), with reactivity enhanced by the electron-withdrawing fluorine atoms.

This guide provides experimental data comparing its performance against non-fluorinated
analogs, establishing its utility in high-precision medicinal chemistry.
Comparative Analysis: Fluorinated vs. Non-
Fluorinated Scaffolds

The introduction of fluorine atoms at the 3,5-positions significantly alters the electronic
landscape of the aromatic ring compared to 4-iodobenzaldehyde.

Table 1: Physicochemical & Reactivity Comparison
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Feature

3,5-Difluoro-4-
iodobenzaldehyde

4-lodobenzaldehyde

Impact of
Fluorination

Electronic State

Electron-deficient (1t-

acidic)

Neutral/Slightly

deactivated

Fluorines increase
electrophilicity of the

aldehyde carbon.

Aldehyde *H NMR

0 9.91 ppm (Singlet)

0 9.96 ppm (Singlet)

Slight shielding effect
due to mesomeric
feedback vs inductive

withdrawal.

Aromatic *H NMR

0 7.37 ppm (Doublet,
J=5.5Hz)

5 7.90 (d), 7.60 (d)

Significant upfield
shift; simplified
coupling pattern

(coupling to F).

Suzuki Coupling

Enhanced Oxidative
Addition

Standard Reactivity

C-l bond is more labile
due to inductive
electron withdrawal by

adjacent fluorines.

Solubility

High in CH2Cl2, THF,
EtOAC

High in CH2Clz, THF

Similar lipophilicity

profile.

Physical Form

White Solid

White to Yellow Solid
(MP: 77-82 °C)

Crystalline solid

stability is maintained.

Expert Insight: The 3,5-difluoro motif is not merely structural; it serves to block metabolic

hotspots (preventing hydroxylation) and modulates the pKa of neighboring functional groups in

drug candidates.

Experimental Characterization Data
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The following data validates the identity of 3,5-Difluoro-4-iodobenzaldehyde synthesized via
the DIBAL-H reduction method.

Spectroscopic Profile

Technique Experimental Data Assighment

1H NMR 09.91 (s, 1H) Aldehyde proton (-CHO)

Aromatic protons (C2-H, C6-

(400 MHz, CDCls) 0 7.37 (d, J =5.51 Hz, 2H) H). J value indicates coupling
to 1°F.
High purity (>98%) typicall
Appearance White Crystalline Solid gh purity ( ) typically

yields a colorless/white solid.

, - Efficient conversion via DIBAL-
Yield 91% (from nitrile precursor) )
H reduction.

Self-Validating Purity Check

o Absence of Nitrile Peak: IR spectrum should show the disappearance of the C=N stretch
(~2230 cm~1) and appearance of the C=0 stretch (~1700 cm™1).

¢ Integration Ratio: The integration of the aldehyde proton (1H) to aromatic protons (2H) must
be exactly 1:2. Any deviation indicates incomplete oxidation or side-product formation.

Experimental Protocols
Workflow 1: Synthesis from 3,5-Difluoro-4-
iodobenzonitrile

This protocol minimizes over-reduction to the alcohol, a common pitfall.
e Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

¢ Dissolution: Dissolve 3,5-difluoro-4-iodobenzonitrile (10.7 g, 40.4 mmol) in anhydrous
CH2Cl2 (85 mL).

e Cooling: Cool the solution to 0 °C using an ice bath.
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e Reduction: Add DIBAL-H (40.5 mL, 1.0 M in CH2CI2z) dropwise over 20 minutes. Crucial:
Control addition rate to maintain internal temp < 5 °C.

e Reaction: Stir at 0 °C for 15 mins, then warm to Room Temperature (RT) and stir for 1 hour.
e Quench: Cool back to 0 °C. Carefully add 6 N HCI (85 mL). Caution: Vigorous gas evolution.

o Workup: Extract with CH2Clz (3 x 50 mL). Dry combined organics over Na2SOa4, filter, and
concentrate in vacuo.

Result: 3,5-Difluoro-4-iodobenzaldehyde (9.7 g, 91% vyield) as a white solid.

Workflow 2: Wittig Olefination (Derivative Synthesis)

Synthesis of Methyl 3-(3,5-difluoro-4-iodophenyl)acrylate.

o Reagents: Mix 3,5-Difluoro-4-iodobenzaldehyde (0.75 mmol) and Methyl
(triphenylphosphoranylidene)acetate (0.82 mmol) in anhydrous THF (10 mL).

o Reaction: Stir under Argon at RT for 18 hours.

« Purification: Concentrate solvent and purify via silica gel flash chromatography
(Hexanes/EtOAC).

e Outcome: Yields the a,3-unsaturated ester, a precursor for polymeric materials or further
functionalization.

Visualized Reaction Pathways

The following diagram illustrates the synthesis logic and downstream applications, highlighting
the "Dual-Handle" nature of the scaffold.

© 2026 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1378396?utm_src=pdf-body
https://www.benchchem.com/product/b1378396?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

[18F]JUCB-J Precursors
(SV2A Radiotracers)

1.LDA, THF, -78°C DIBAL-H, CH2CI2

o - 2. 12 (lodination; = T . 0°C -> RT (Reduction 3,5-Difluoro-4-iodobenzaldehyde Ph3P=CHCO2Me Cinnamate Derivatives
3,5-Difluorobenzonitrile — 212 (lodination) 3,5-Difluoro-4-iodobenzonitrile —0°C > RT (Reduction) , (Target Scaffold) —>Ar-B(OH)2 i) (via Wittig)

\

Biaryl Aldehydes
(via Suzuki)

Click to download full resolution via product page

Caption: Synthetic route from nitrile precursor to aldehyde, branching into key medicinal
chemistry applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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